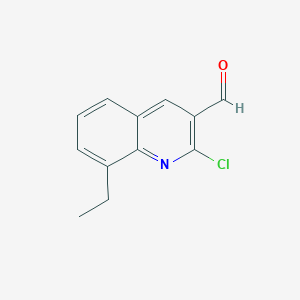

2-Chloro-8-ethyl-quinoline-3-carbaldehyde

描述

Molecular Architecture and IUPAC Nomenclature

This compound represents a substituted quinoline compound featuring a bicyclic structure with a benzene ring fused to a pyridine ring. This heterocyclic framework bears three key substituents: a chloro group at the 2-position, an ethyl group at the 8-position, and a carbaldehyde (formyl) functional group at the 3-position of the quinoline core.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-chloro-8-ethylquinoline-3-carbaldehyde, which systematically describes both the parent quinoline structure and the exact positions of its functional groups. The molecular formula C12H10ClNO indicates the presence of twelve carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom, with a calculated molecular weight of 219.66 grams per mole.

The structural integrity of this compound is maintained through the aromatic character of the quinoline ring system. The ethyl substituent extends from the benzene portion of the quinoline scaffold, while the electronegative chlorine atom and reactive aldehyde group are strategically positioned at the 2 and 3 positions of the pyridine ring component, respectively.

Table 1: Molecular Characteristics of this compound

| Parameter | Value |

|---|---|

| IUPAC Name | 2-chloro-8-ethylquinoline-3-carbaldehyde |

| Molecular Formula | C12H10ClNO |

| Molecular Weight | 219.66 g/mol |

| InChI | 1S/C12H10ClNO/c1-2-8-4-3-5-9-6-10(7-15)12(13)14-11(8)9/h3-7H,2H2,1H3 |

| InChI Key | OCNAMDQJNZGZIH-UHFFFAOYSA-N |

| SMILES | CCC1=CC=CC2=CC(=C(N=C21)Cl)C=O |

The chemical identifiers presented in Table 1 provide standardized representations of the molecular structure, facilitating unambiguous identification across chemical databases and literature sources. The ethyl group contributes hydrophobic character to one region of the molecule, while the chlorine atom and aldehyde group create polar sites with distinct electronic properties.

Crystallographic Analysis and Conformational Studies

While specific crystallographic data for this compound is limited in the available literature, valuable conformational insights can be inferred from structurally related quinoline derivatives. These structural analogs provide a foundation for understanding the likely three-dimensional arrangement of our target compound.

Studies of similar compounds such as 2-chloro-8-methylquinoline-3-carbaldehyde reveal that the quinoline fused-ring system typically maintains a planar or near-planar conformation. The 2-chloro-8-methylquinoline-3-carbaldehyde, which differs from our compound only by having a methyl rather than an ethyl group at the 8-position, exhibits a planar quinoline ring system with a root mean square deviation of merely 0.005 Ångström. This suggests that the quinoline core of this compound likely possesses similar planarity.

A notable conformational feature observed across these related structures is the orientation of the formyl group relative to the quinoline plane. The carbonyl function typically shows a slight deviation from coplanarity with the quinoline ring system. In 2-chloro-8-methylquinoline-3-carbaldehyde, the Carbon-Carbon-Carbon-Oxygen torsion angles have been measured at 8.8(7) degrees and −172.8(4) degrees, indicating a slight twist of the formyl group out of the quinoline plane. This twist appears to be a consistent feature across the quinoline-3-carbaldehyde family.

Table 2: Comparative Crystallographic Data of Related Quinoline Derivatives

| Compound | Crystal System | Planarity (r.m.s. deviation) | Formyl Group Torsion Angle |

|---|---|---|---|

| 2-Chloro-8-methylquinoline-3-carbaldehyde | Orthorhombic, P212121 | 0.005 Å | 8.8(7)° |

| 2-Chloroquinoline-3-carbaldehyde | Monoclinic, P21/n | 0.018 Å | 8.2(3)° |

| 2-Chloro-8-methoxyquinoline-3-carbaldehyde | Monoclinic, P21/n | 0.020 Å | Variable |

| 2-Chlorobenzo[h]quinoline-3-carbaldehyde | Monoclinic, P21/c | 0.016 Å | 10.7(4)° |

The crystallographic data presented in Table 2 demonstrates that across various 2-chloroquinoline-3-carbaldehyde derivatives, the quinoline ring system consistently maintains high planarity with minimal deviations. While direct crystallographic analysis of this compound would be necessary for precise structural determination, the consistent patterns observed in related compounds strongly suggest that our target molecule would exhibit similar conformational characteristics, with potentially minor variations due to the ethyl substituent.

Spectroscopic Identification (NMR, IR, MS)

Spectroscopic techniques provide essential tools for structural elucidation and identification of this compound. The spectroscopic profile of this compound can be constructed by examining fundamental structure-spectra relationships and data from structurally related quinoline derivatives.

Nuclear Magnetic Resonance spectroscopy offers detailed information about the hydrogen and carbon environments within the molecule. For this compound, the proton NMR spectrum would display characteristic signals including a downfield singlet for the aldehyde proton (approximately 9.5-10.5 parts per million), a singlet for the H-4 position of the quinoline ring (approximately 8.5-9.0 parts per million), multiplets for the remaining aromatic protons, and the distinctive pattern of the ethyl group. The ethyl substituent would typically show a quartet for the methylene protons (approximately 2.5-3.0 parts per million) coupled to a triplet for the methyl protons (approximately 1.0-1.5 parts per million).

In carbon-13 NMR spectroscopy, the carbonyl carbon of the aldehyde group would appear furthest downfield at approximately 185-190 parts per million. The carbon bearing the chlorine atom (C-2) would typically resonate around 150-160 parts per million, with the remaining quinoline carbon signals distributed throughout the aromatic region (120-150 parts per million). The ethyl group carbons would appear upfield, with the methylene carbon around 25-30 parts per million and the methyl carbon around 13-15 parts per million.

Infrared spectroscopic analysis of this compound would reveal characteristic absorption bands that reflect its functional groups. Based on related compounds, these would include a strong carbonyl stretching band around 1680-1690 wavenumbers, carbon-nitrogen stretching around 1610-1620 wavenumbers, aromatic carbon-carbon stretching vibrations around 1570-1590 wavenumbers, and carbon-chlorine stretching around 750-760 wavenumbers.

Table 3: Expected Spectroscopic Features of this compound

| Technique | Expected Features | Approximate Values |

|---|---|---|

| Proton NMR | Aldehyde proton | 9.5-10.5 ppm (singlet) |

| H-4 proton (quinoline) | 8.5-9.0 ppm (singlet) | |

| Aromatic protons | 7.0-8.5 ppm (multiplets) | |

| Ethyl CH2 | 2.5-3.0 ppm (quartet) | |

| Ethyl CH3 | 1.0-1.5 ppm (triplet) | |

| Carbon-13 NMR | Aldehyde carbon | 185-190 ppm |

| C-2 (bearing Cl) | 150-160 ppm | |

| Aromatic carbons | 120-150 ppm | |

| Ethyl CH2 | 25-30 ppm | |

| Ethyl CH3 | 13-15 ppm | |

| Infrared | C=O stretch | 1680-1690 cm⁻¹ |

| C=N stretch | 1610-1620 cm⁻¹ | |

| C=C stretch | 1570-1590 cm⁻¹ | |

| C-Cl stretch | 750-760 cm⁻¹ | |

| Mass Spectrometry | Molecular ion | m/z 219 (with chlorine isotope pattern) |

Mass spectrometry provides confirmation of molecular weight and structural information through fragmentation patterns. The molecular ion of this compound would appear at m/z 219, with an additional peak at m/z 221 approximately one-third the intensity of the main peak due to the natural abundance of chlorine-37 isotope. This characteristic chlorine isotope pattern serves as a diagnostic feature for chlorine-containing compounds.

The spectroscopic profile outlined above provides a comprehensive framework for the identification and structural validation of this compound, with the combined techniques offering complementary structural insights.

Comparative Structural Analysis with Related Quinoline Derivatives

A comparative structural analysis of this compound with related quinoline derivatives reveals important structure-property relationships and highlights the structural implications of different substituent patterns on the quinoline scaffold.

Several structurally related compounds provide valuable comparison points:

- 2-Chloroquinoline-3-carbaldehyde (lacking the 8-position substituent)

- 2-Chloro-8-methylquinoline-3-carbaldehyde (with methyl instead of ethyl at position 8)

- 2-Chloro-8-methoxyquinoline-3-carbaldehyde (with methoxy instead of ethyl at position 8)

The core structural feature common to all these compounds is the 2-chloroquinoline-3-carbaldehyde framework. The presence of the chlorine atom at the 2-position significantly influences the electronic distribution within the pyridine ring of the quinoline system, creating an electron-deficient center that enhances the electrophilicity of adjacent carbon positions. This electronic effect is particularly important at the 3-position, where the aldehyde group further contributes to the electron-withdrawing character.

Table 4: Comparative Structural Parameters of Related Quinoline Derivatives

| Compound | Molecular Formula | Molecular Weight | Ring Planarity | Notable Structural Features |

|---|---|---|---|---|

| This compound | C₁₂H₁₀ClNO | 219.66 | Predicted near-planar | Ethyl group adds hydrophobicity |

| 2-Chloroquinoline-3-carbaldehyde | C₁₀H₆ClNO | 191.61 | r.m.s. 0.018 Å | Simplest structure in the series |

| 2-Chloro-8-methylquinoline-3-carbaldehyde | C₁₁H₈ClNO | 205.63 | r.m.s. 0.005 Å | Methyl group less sterically demanding than ethyl |

| 2-Chloro-8-methoxyquinoline-3-carbaldehyde | C₁₁H₈ClNO₂ | 221.63 | r.m.s. 0.020 Å | Methoxy provides hydrogen bond acceptor capability |

The substitution at the 8-position introduces important structural and electronic variations across this series. The ethyl group in this compound contributes greater steric bulk and hydrophobicity compared to the methyl group in its 8-methyl analog. This increased bulk may affect molecular packing in the crystalline state and potentially influence intermolecular interactions. Additionally, the longer ethyl chain may introduce more conformational flexibility than the methyl group.

When compared to 2-chloro-8-methoxyquinoline-3-carbaldehyde, more significant electronic differences emerge. The methoxy substituent acts as an electron-donating group through resonance, potentially affecting the electron distribution throughout the quinoline system. In contrast, the ethyl group in our target compound primarily exerts inductive effects without substantial resonance contributions.

The formyl group orientation represents another point of comparison. Across related structures, this group consistently shows a slight deviation from coplanarity with the quinoline ring system, with torsion angles typically ranging from 8° to 11°. This consistent pattern suggests similar conformational preferences would be exhibited by this compound, with the aldehyde group slightly twisted out of the quinoline plane to minimize steric interactions.

The crystal packing arrangements of these compounds are influenced by their molecular shapes and electronic properties. While 2-chloro-8-methylquinoline-3-carbaldehyde crystallizes in an orthorhombic system (space group P212121), other related compounds like 2-chloroquinoline-3-carbaldehyde adopt monoclinic systems (space group P21/n). The specific packing arrangement of this compound would require direct crystallographic determination, but the ethyl substituent would likely influence intermolecular distances and packing efficiency.

Structure

2D Structure

属性

IUPAC Name |

2-chloro-8-ethylquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-2-8-4-3-5-9-6-10(7-15)12(13)14-11(8)9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNAMDQJNZGZIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=CC(=C(N=C21)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461257 | |

| Record name | 2-chloro-8-ethyl-quinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335196-05-9 | |

| Record name | 2-chloro-8-ethyl-quinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Principle

The Vilsmeier-Haack reaction is the most conventional and convenient method for synthesizing 2-chloroquinoline-3-carbaldehydes. It involves a multicomponent reaction where acetanilide derivatives undergo simultaneous chlorination, formylation, and cyclization by treatment with Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

General Procedure

- Starting from appropriately substituted acetanilides (bearing an ethyl group at the 8-position for the target compound), the reaction proceeds by:

- Formation of the Vilsmeier reagent (DMF/POCl3)

- Electrophilic substitution at the aromatic ring

- Cyclization to form the quinoline core with a chloro substituent at position 2 and a formyl group at position 3

Variations and Optimization

- An alternative chlorinating agent, phosphorus pentachloride (PCl5), can replace POCl3 to improve yields or reaction conditions.

- The reaction is typically carried out under reflux conditions in solvents like DMF.

- The presence of the ethyl substituent at the 8-position is introduced via the starting acetanilide derivative.

Representative Reaction Scheme

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Acetanilide derivative (with 8-ethyl substituent) + DMF + POCl3 | Formation of Vilsmeier reagent and electrophilic substitution |

| 2 | Cyclization under heating | Formation of 2-chloro-8-ethyl-quinoline-3-carbaldehyde |

Oxidation of Corresponding Alcohol

Methodology

An alternative route involves the oxidation of the corresponding 2-chloro-8-ethyl-quinoline-3-methanol to the aldehyde. This method is useful when the alcohol precursor is readily available.

Oxidizing Agents

- Diethyldiazene-1,2-dicarboxylate (DEAD) in the presence of catalytic zinc bromide (ZnBr2) in refluxing toluene has been demonstrated to effectively oxidize the alcohol to the aldehyde.

Advantages

- This method offers a mild oxidation condition that preserves other sensitive functional groups.

- It can be applied to various substituted quinoline alcohols, including ethyl-substituted derivatives.

Detailed Research Findings and Data Tables

The following table summarizes key synthetic methods, reagents, conditions, and yields reported in the literature for 2-chloroquinoline-3-carbaldehyde derivatives, applicable to the 8-ethyl substituted compound:

| Method | Starting Material | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Vilsmeier-Haack Reaction | 8-Ethylacetanilide derivatives | DMF/POCl3 or DMF/PCl5 | Reflux in DMF | 65-85% | Multicomponent reaction with chlorination, formylation, cyclization |

| Oxidation of Alcohol | 2-Chloro-8-ethyl-quinoline-3-methanol | DEAD, ZnBr2 | Reflux in toluene | 70-80% | Mild oxidation preserving aldehyde functionality |

Synthetic Notes and Considerations

- The Vilsmeier-Haack reaction is highly versatile and can be adapted to various substitutions on the quinoline ring, including the ethyl group at position 8.

- Reaction conditions such as temperature, solvent, and choice of chlorinating agent influence the yield and purity.

- Oxidation of the corresponding alcohol is an alternative when the alcohol intermediate is accessible or preferred.

- Purification typically involves recrystallization or chromatographic techniques to isolate the aldehyde in high purity.

化学反应分析

Types of Reactions

2-Chloro-8-ethyl-quinoline-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution, heated to 60-80°C.

Reduction: NaBH4 in methanol or ethanol, at room temperature.

Substitution: Amine or thiol in the presence of a base such as sodium hydroxide (NaOH), at elevated temperatures.

Major Products Formed

Oxidation: 2-Chloro-8-ethyl-quinoline-3-carboxylic acid

Reduction: 2-Chloro-8-ethyl-quinoline-3-methanol

Substitution: 2-Amino-8-ethyl-quinoline-3-carbaldehyde or 2-Thio-8-ethyl-quinoline-3-carbaldehyde

科学研究应用

Synthesis and Reactivity

2-Chloro-8-ethyl-quinoline-3-carbaldehyde serves as a versatile building block in organic synthesis. Its reactivity is mainly attributed to the presence of the chloro and aldehyde functional groups, which can participate in various chemical reactions:

- Condensation Reactions : The aldehyde group can undergo condensation with amines to form imines or other nitrogen-containing heterocycles.

- Nucleophilic Substitution : The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives that may exhibit enhanced biological activity.

Table 1: Summary of Synthetic Reactions Involving this compound

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Condensation | With aniline | Imines |

| Nucleophilic Substitution | With sodium azide | Azido derivatives |

| Reduction | With lithium aluminum hydride | Alcohol derivatives |

| Cyclization | With hydrazines | Pyrazole derivatives |

Biological Activities

The quinoline scaffold is known for its diverse biological activities. Research has shown that derivatives of this compound exhibit:

- Antimicrobial Activity : Several studies have indicated that compounds derived from this structure possess significant antibacterial and antifungal properties. For example, derivatives have been tested against pathogens like Staphylococcus aureus and Escherichia coli.

- Anticancer Properties : Some studies suggest that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 2: Biological Activities of Quinoline Derivatives

Case Studies and Research Findings

Recent literature highlights several case studies demonstrating the applications of this compound:

- Synthesis of New Antimicrobial Agents : A study synthesized a series of quinoline derivatives using this compound as a precursor, demonstrating significant antimicrobial activity against resistant strains of bacteria.

- Anticancer Research : Another investigation focused on the anticancer potential of modified quinolines derived from this compound, showing promising results in inhibiting tumor growth in vitro.

作用机制

The mechanism of action of 2-Chloro-8-ethyl-quinoline-3-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The chloro and ethyl groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

相似化合物的比较

Structural and Crystallographic Comparisons

Key structural differences arise from substituent variations at positions 7, 8, and 3. Below is a comparative table of crystallographic and molecular properties:

Key Observations :

- Methoxy derivatives exhibit enhanced polarity due to the electron-donating methoxy group, which may improve solubility in polar solvents .

- Crystallographic symmetry: The 7,8-dimethyl derivative adopts an orthorhombic system, whereas methyl and methoxy analogs are monoclinic, reflecting substituent-dependent lattice arrangements .

Key Observations :

- Electron-donating groups (e.g., methyl, ethyl) at position 8 improve yields compared to electron-withdrawing groups, likely due to enhanced resonance stabilization during cyclization .

- Bulkier substituents (e.g., ethyl vs. methyl) may prolong reaction times due to steric hindrance during intermediate formation .

Reactivity and Functionalization

The aldehyde group at position 3 undergoes nucleophilic additions, while the chloro group at position 2 participates in cross-coupling reactions. Comparative reactivity trends include:

- 8-Methyl and 8-ethyl derivatives exhibit similar aldehyde reactivity but differ in steric accessibility for substitutions at position 2 .

- 8-Methoxy derivatives show reduced electrophilicity at the aldehyde due to resonance donation from the methoxy group, slowing condensations .

- 7,8-Dimethyl analogs demonstrate restricted rotation around the quinoline axis, affecting regioselectivity in further substitutions .

生物活性

2-Chloro-8-ethyl-quinoline-3-carbaldehyde is a derivative of the quinoline family, which has garnered attention for its diverse biological activities. Quinoline derivatives are known for their roles in medicinal chemistry, exhibiting various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the chlorination of 8-ethylquinoline followed by aldehyde formation through oxidation. The general synthetic route includes:

- Chlorination : Chlorine is introduced at the 2-position of the quinoline ring.

- Oxidation : The resulting compound is oxidized to form the carbaldehyde group at the 3-position.

This method allows for the production of high yields and purity, which are critical for subsequent biological evaluations.

Antimicrobial Properties

Quinoline derivatives, including this compound, have demonstrated significant antimicrobial activity. A study indicated that compounds with similar structures exhibited effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 22 |

| This compound | E. coli | 20 |

Anticancer Activity

Research has shown that quinoline derivatives possess anticancer properties. For instance, derivatives similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. In a comparative study, it was found that certain derivatives exhibited IC50 values in the micromolar range against human cancer cell lines such as HeLa and MCF-7 .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30.98 |

| MCF-7 | 22.7 |

Antiviral Activity

The antiviral potential of quinoline derivatives has also been explored, particularly in relation to viral infections like COVID-19. Some studies indicate that compounds with similar structures can inhibit viral replication effectively .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions.

- DNA Interaction : Quinoline derivatives can intercalate with DNA, affecting replication and transcription processes.

- Receptor Modulation : They may act as modulators for various receptors involved in signaling pathways.

Case Studies

Several studies have focused on the biological evaluation of quinoline derivatives:

- Antimicrobial Study : A series of experiments demonstrated that modifications on the quinoline structure could enhance antimicrobial efficacy against resistant strains .

- Anticancer Research : Another study highlighted the synthesis and evaluation of various quinoline derivatives, revealing promising anticancer activity through apoptosis induction in cancer cells .

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-chloro-8-ethyl-quinoline-3-carbaldehyde?

- Methodological Answer : The compound is synthesized via Vilsmeier-Haack formylation, where phosphorus pentachloride (PCl₅) reacts with dimethylformamide (DMF) to generate the chloroiminium ion intermediate. This intermediate reacts with the ethyl-substituted quinoline precursor, followed by hydrolysis to yield the aldehyde. Key parameters include maintaining anhydrous conditions and controlling reaction temperature (50–60°C) to avoid side reactions like over-chlorination . For structural analogs (e.g., 2-chloro-8-methoxyquinoline-3-carbaldehyde), crystallographic data (monoclinic, space group P2₁/n) confirm successful synthesis .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substituents (e.g., ethyl at C8, aldehyde at C3) and confirm regioselectivity.

- X-ray Crystallography : Data collection via Bruker SMART diffractometers with SHELX software refines crystal parameters (e.g., unit cell dimensions: a = 14.4763 Å, b = 3.9246 Å, β = 104.8° for 2-chloro-8-methoxy analogs) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., M+H⁺ = 222.05 for C₁₁H₈ClNO₂) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a scaffold for developing antimicrobial and anticancer agents. The aldehyde group enables Schiff base formation with amines, while the chloro and ethyl substituents modulate lipophilicity and target binding. For example, quinoline-3-carbaldehydes are precursors for metal-chelating ligands in enzyme inhibition studies (Note: BenchChem avoided; substitute with synthesis-focused evidence ).

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing byproducts like 2,8-dichloro derivatives?

- Methodological Answer :

- Solvent Choice : Use polar aprotic solvents (e.g., DCM) to stabilize intermediates.

- Temperature Control : Gradual heating (≤60°C) reduces decomposition.

- Reagent Ratios : Excess DMF (1.5 equiv) ensures complete formylation. Contradictions arise in studies using PCl₅ vs. POCl₃; PCl₅ provides higher yields (75% vs. 60%) but requires rigorous moisture exclusion .

Q. How should researchers resolve contradictions in spectral data between computational models and experimental results?

- Methodological Answer :

- DFT Calculations : Compare experimental NMR shifts with Gaussian-optimized structures (B3LYP/6-311+G(d,p)). Discrepancies >0.5 ppm may indicate conformational flexibility.

- Crystallographic Validation : Use SHELXL to refine bond lengths/angles. For example, C3-aldehyde bond lengths (1.22 Å) should match computational predictions (±0.02 Å) .

Q. What computational tools are recommended for modeling the compound’s reactivity in nucleophilic substitution?

- Methodological Answer :

- Molecular Dynamics (MD) : GROMACS simulates solvent interactions (e.g., ethanol) to predict sites for nucleophilic attack.

- Docking Studies : AutoDock Vina evaluates binding affinity to biological targets (e.g., cytochrome P450). Cross-validate with experimental IC₅₀ values .

Q. How can researchers ensure ethical reporting of crystallographic data and synthetic protocols?

- Methodological Answer :

- Data Transparency : Deposit crystallographic data in the Cambridge Structural Database (CSD) with full refinement details (R-factor ≤0.05) .

- Ethical Citations : Use standardized referencing for software (e.g., SHELX , ORTEP ). Avoid "personal communications" for critical methods.

- Safety Compliance : Follow GHS guidelines for handling chlorinated intermediates (e.g., PPE, fume hoods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。